
2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride” is a compound with the molecular formula C6H14ClNO4 and a molecular weight of 199.63 . It is stored in an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been described in patents . For instance, a synthetic reaction to produce [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) derivatives has been reported . This synthetic reaction does not require isolation and purification of intermediates .Molecular Structure Analysis
The molecular structure of “2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride” includes elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen . The InChI code is 1S/C6H13NO4.ClH/c7-1-2-10-3-4-11-5-6(8)9;/h1-5,7H2,(H,8,9);1H .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride” are not available, there are studies on the chemical reactions of related compounds .Physical And Chemical Properties Analysis
“2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 199.63 .Aplicaciones Científicas De Investigación
DNA-Based Biophotonics and Cellular Staining
The derivative of 2-amino-6-bromonaphthalene has been utilized in the synthesis of DANPY (Dialkylaminonaphthylpyridinium), a biocompatible chromophore. This compound has shown efficacy in staining a variety of cellular targets, highlighting its potential applications in the field of DNA-based biophotonics and cellular staining. This research indicates its utility in creating diverse modular dye nuclei for specific applications in biological imaging and analysis (Kingsbury et al., 2019).
Brominated Dioxins Formation in Waste Incineration
Studies have explored the thermal degradation of brominated hydrocarbons, such as 2-bromophenol, a model compound related to 2-(2-Aminoethoxy)-6-bromonaphthalene. These studies are crucial in understanding the formation of hazardous brominated dioxins in waste incinerators and accidental fires. Such research contributes to environmental science, particularly in assessing and mitigating the risks associated with the disposal and thermal reaction of materials containing brominated hydrocarbons (Evans & Dellinger, 2003; 2005; 2006).
Colorimetric Sensing in Biological Systems
2-Bromonaphthalene derivatives have been employed as colorimetric sensors. For instance, 2-bromonaphthalene-1,4-dione demonstrates selective and sensitive detection for Cysteine in water solutions and bovine serum albumin. This highlights its potential in developing colorimetric sensors for amino acids and other biological molecules, offering valuable tools in biochemical and clinical research (Shang et al., 2016).
Synthesis of Novel Compounds
Research into 2-amino-6-bromonaphthalene has led to the synthesis of various novel compounds with potential applications in pharmacology and materials science. For example, derivatives have been synthesized with potential cytotoxicity against cancer cell lines, suggesting their relevance in drug discovery and cancer research (Nowak et al., 2015; 2014).
Mecanismo De Acción
Target of Action
A structurally similar compound, aminoethoxyvinylglycine (avg), has been shown to inhibit acc (1-aminocyclopropane-1-carboxylic acid) synthase , which is an enzyme responsible for the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in plants .
Mode of Action
Avg, a similar compound, competitively inhibits acc synthase . This inhibition prevents the conversion of SAM to ACC, thereby reducing the production of ethylene in plants .
Biochemical Pathways
By inhibiting acc synthase, avg affects the ethylene biosynthesis pathway . Ethylene is a plant hormone involved in various processes like fruit ripening, senescence, and stress responses. By inhibiting its production, AVG can influence these processes .
Result of Action
Avg’s inhibition of ethylene production can have various effects on plant physiology, including delaying fruit ripening and senescence, and altering stress responses .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cystathionine beta-lyase and cystathionine gamma-lyase, inhibiting their activity . These interactions are significant as they can influence the metabolic pathways involving these enzymes. The nature of these interactions is primarily inhibitory, affecting the enzyme’s ability to catalyze reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit ethylene production in plant cells, affecting the elongation of maize root tips . This inhibition can lead to changes in cellular metabolism and gene expression, ultimately affecting cell growth and development.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of certain enzymes, such as cystathionine beta-lyase and cystathionine gamma-lyase, by binding to their active sites . This inhibition prevents the enzymes from catalyzing their respective reactions, leading to changes in metabolic pathways and gene expression. Additionally, the compound may influence other molecular processes through similar binding interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibitory effects on enzyme activity and cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits inhibitory effects on enzyme activity and cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It affects the metabolic flux by inhibiting enzymes such as cystathionine beta-lyase and cystathionine gamma-lyase, leading to changes in metabolite levels . These interactions can alter the overall metabolic balance within cells, influencing various biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO.ClH/c13-11-3-1-10-8-12(15-6-5-14)4-2-9(10)7-11;/h1-4,7-8H,5-6,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCXYTNNZJXCAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371969.png)
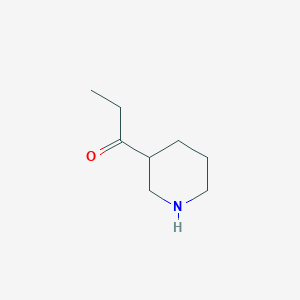
![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)

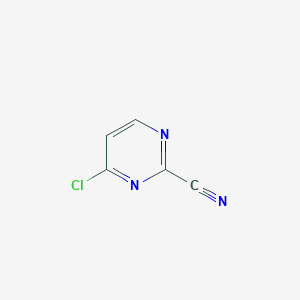
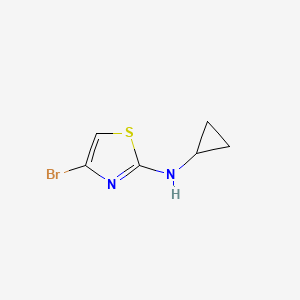

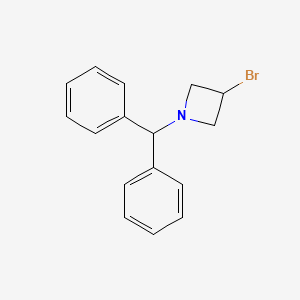


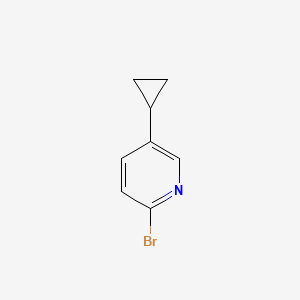

![3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1371989.png)